molecular formula C20H25N7O B2595225 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379986-36-2

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2595225
CAS No.: 2379986-36-2
M. Wt: 379.468
InChI Key: BRHIDBDSBKGFPZ-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include base catalysts, solvents like dimethylformamide (DMF), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine
  • **4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(2-methylpyrimidin-6-yl)piperidin-4-yl]methoxy}pyrimidine

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-9-18(22-12-21-14)26-6-4-17(5-7-26)11-28-20-10-19(23-13-24-20)27-16(3)8-15(2)25-27/h8-10,12-13,17H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHIDBDSBKGFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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